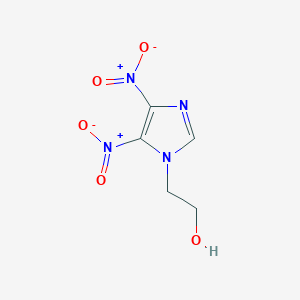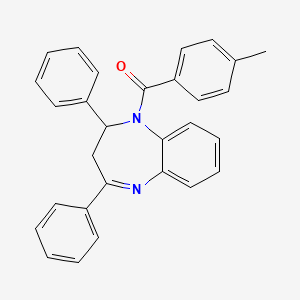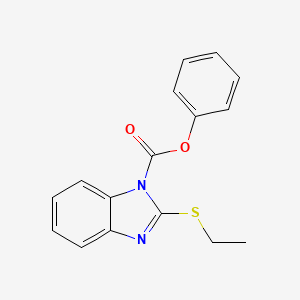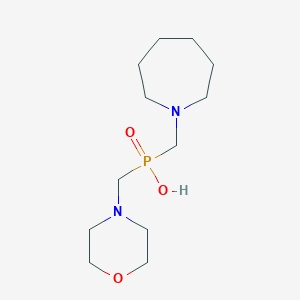![molecular formula C25H12ClF6N5O5 B11515691 3-chloro-5-(furan-2-yl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11515691.png)
3-chloro-5-(furan-2-yl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-5-(furan-2-yl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, furan, nitro, phenoxy, and trifluoromethyl groups
Preparation Methods
The synthesis of 3-chloro-5-(furan-2-yl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the trifluoromethyl groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Attachment of the furan and phenoxy groups: These groups can be introduced through nucleophilic aromatic substitution reactions or Suzuki-Miyaura coupling reactions.
Final functionalization: The chloro and nitro groups are typically introduced in the final steps through selective halogenation and nitration reactions.
Chemical Reactions Analysis
3-chloro-5-(furan-2-yl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Coupling Reactions: The phenoxy group can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Pharmaceuticals: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Agrochemicals: The compound’s trifluoromethyl groups enhance its stability and bioactivity, making it a candidate for use in pesticides and herbicides.
Materials Science: Its unique electronic properties make it useful in the development of advanced materials such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of 3-chloro-5-(furan-2-yl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. For example:
3-chloro-5-(furan-2-yl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide:
3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound shares the trifluoromethyl and pyrazine core but differs in its overall structure and reactivity.
Properties
Molecular Formula |
C25H12ClF6N5O5 |
|---|---|
Molecular Weight |
611.8 g/mol |
IUPAC Name |
3-chloro-5-(furan-2-yl)-N-[3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C25H12ClF6N5O5/c26-20-21(35-36-19(25(30,31)32)11-17(34-22(20)36)18-5-2-6-41-18)23(38)33-13-8-14(37(39)40)10-16(9-13)42-15-4-1-3-12(7-15)24(27,28)29/h1-11H,(H,33,38) |
InChI Key |
DHFUCTJCZPDZQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=CC(=NC4=C3Cl)C5=CC=CO5)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(diphenylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B11515619.png)
![2-{[(4-chloro-2-nitrophenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B11515642.png)
![1H-1,2,4-Triazole-5-carboxamide, N-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11515644.png)
![6-amino-3-(4-fluorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11515652.png)
![5-(4-tert-butylphenyl)-1-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11515659.png)


![2-{[hydroxy(diphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B11515670.png)

![4-Phenylphenyl 4,4,6-trimethyl-1-thioxo(4,5-dihydro-1,2-dithioleno[5,4-c]quino lin-5-yl) ketone](/img/structure/B11515684.png)
![2-{3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11515686.png)
![2-chloro-4-{(E)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl benzoate](/img/structure/B11515689.png)
![2,3-Dihydro[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium](/img/structure/B11515694.png)
